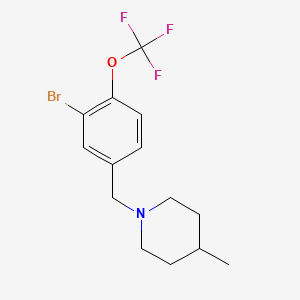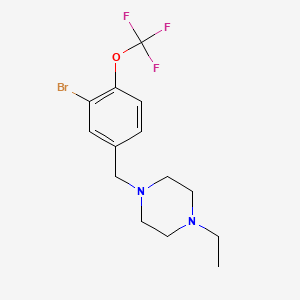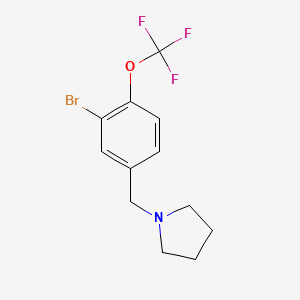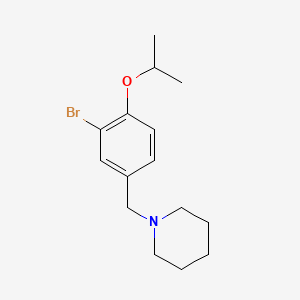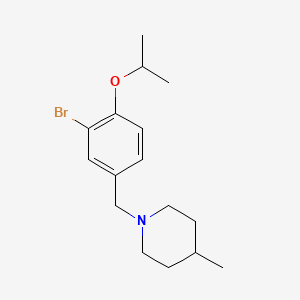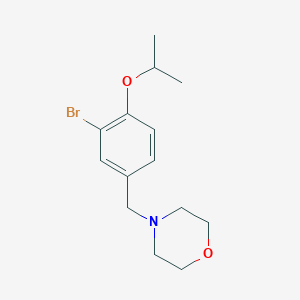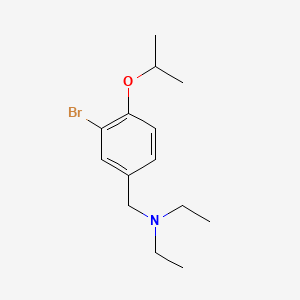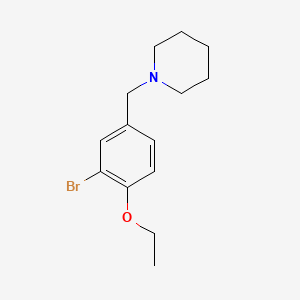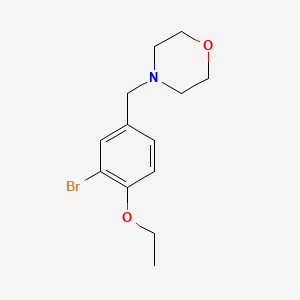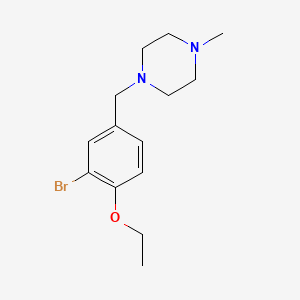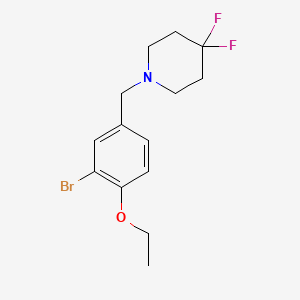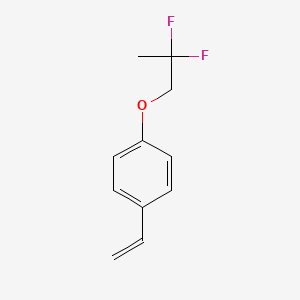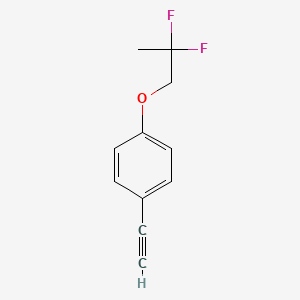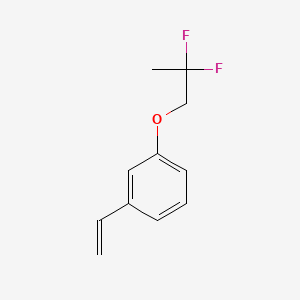
1-(2,2-Difluoropropoxy)-3-vinylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Difluoropropoxy)-3-vinylbenzene is an organic compound characterized by the presence of a difluoropropoxy group attached to a vinylbenzene structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoropropoxy)-3-vinylbenzene typically involves the reaction of 3-vinylphenol with 2,2-difluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反应分析
Types of Reactions: 1-(2,2-Difluoropropoxy)-3-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The aromatic ring can undergo hydrogenation to form cyclohexane derivatives.
Substitution: The difluoropropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon or nickel can be employed under hydrogen gas.
Substitution: Bases like sodium hydride or potassium tert-butoxide are commonly used.
Major Products Formed:
Epoxides and diols: from oxidation reactions.
Cyclohexane derivatives: from reduction reactions.
Substituted benzene derivatives: from nucleophilic substitution reactions.
科学研究应用
1-(2,2-Difluoropropoxy)-3-vinylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with enhanced thermal and chemical stability.
作用机制
The mechanism of action of 1-(2,2-Difluoropropoxy)-3-vinylbenzene involves its interaction with specific molecular targets. The difluoropropoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
- 1-(2,2-Difluoroethoxy)-3-vinylbenzene
- 1-(2,2-Difluoromethoxy)-3-vinylbenzene
- 1-(2,2-Difluoropropoxy)-4-vinylbenzene
Comparison: 1-(2,2-Difluoropropoxy)-3-vinylbenzene is unique due to the presence of the difluoropropoxy group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns, solubility, and biological activity. For instance, the longer difluoropropoxy chain can enhance its lipophilicity compared to the difluoroethoxy or difluoromethoxy analogs, potentially leading to different pharmacokinetic profiles.
属性
IUPAC Name |
1-(2,2-difluoropropoxy)-3-ethenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c1-3-9-5-4-6-10(7-9)14-8-11(2,12)13/h3-7H,1,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGYKMCZOZSAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC(=C1)C=C)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
